molecular formula C11H16N2O3 B2817041 Ethyl 5-cyclohexyl-1,2,4-oxadiazole-3-carboxylate CAS No. 1343186-43-5

Ethyl 5-cyclohexyl-1,2,4-oxadiazole-3-carboxylate

Cat. No. B2817041
CAS RN: 1343186-43-5
M. Wt: 224.26
InChI Key: WQRXBJCVSRAHET-UHFFFAOYSA-N
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Description

Ethyl 5-cyclohexyl-1,2,4-oxadiazole-3-carboxylate is a compound that belongs to the class of 1,2,4-oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of nitrogen- and oxygen-containing scaffolds, such as oxadiazoles, has gained momentum due to their versatility in the arsenal of drug discovery . Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . The current compilation covers the synthesis of all regioisomeric forms taking representative examples .


Molecular Structure Analysis

Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The reactions of cyanoacetohydrazide with numerous reactants (nucleophiles and electrophiles) are used in synthesis of a variety of polyfunctional heterocyclic compounds . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .

Scientific Research Applications

Anticancer Applications

Oxadiazoles, including Ethyl 5-cyclohexyl-1,2,4-oxadiazole-3-carboxylate, have shown potential as anticancer agents . They can be used as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Vasodilator Applications

Oxadiazoles have been used in the development of vasodilators . These are medications that open (dilate) blood vessels. They work directly on the muscles in the walls of your arteries, preventing the muscles from tightening and the walls from narrowing.

Anticonvulsant Applications

These compounds have also shown potential as anticonvulsants . Anticonvulsants are a diverse group of pharmacological agents used in the treatment of epileptic seizures.

Antidiabetic Applications

Oxadiazoles have been found to have potential applications in the treatment of diabetes . They could be used to develop new drugs for managing blood sugar levels.

High-Energy Molecules

Oxadiazoles have established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . This makes them useful in the development of high-energy materials or energetic materials .

Other Miscellaneous Applications

Apart from the above, oxadiazoles have other miscellaneous applications. For example, they have been studied for their anti-trypanosomal activity . Trypanosoma cruzi is a parasitic species of eukaryote that can cause human disease.

Future Directions

The future directions for Ethyl 5-cyclohexyl-1,2,4-oxadiazole-3-carboxylate and similar compounds could involve further exploration of their potential as anti-infective agents . There is also a need for new chemical entities to act against microorganisms due to the resistance to antibiotics and anti-infective agents . Further refinement of 1,2,4-oxadiazole as anti-infective agents could be a valuable direction for organic and medicinal chemists .

properties

IUPAC Name

ethyl 5-cyclohexyl-1,2,4-oxadiazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-2-15-11(14)9-12-10(16-13-9)8-6-4-3-5-7-8/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRXBJCVSRAHET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-cyclohexyl-1,2,4-oxadiazole-3-carboxylate

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